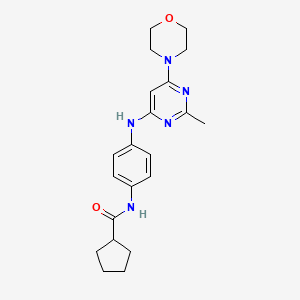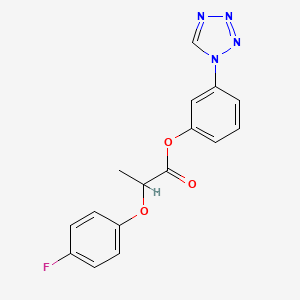![molecular formula C22H25FN2O4S B11335306 1-[(4-fluorobenzyl)sulfonyl]-N-[3-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B11335306.png)
1-[(4-fluorobenzyl)sulfonyl]-N-[3-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Fluorophenyl)methanesulfonyl]-N-[3-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperidine ring, a fluorophenyl group, and a methanesulfonyl moiety, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-fluorophenyl)methanesulfonyl]-N-[3-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on the aromatic ring.
Attachment of the Methanesulfonyl Group: The methanesulfonyl group is added through a sulfonylation reaction, using methanesulfonyl chloride and a suitable base.
Coupling with the Prop-2-en-1-yloxyphenyl Group: The final step involves coupling the piperidine derivative with the prop-2-en-1-yloxyphenyl group using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(4-Fluorophenyl)methanesulfonyl]-N-[3-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst or base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
1-[(4-Fluorophenyl)methanesulfonyl]-N-[3-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development, targeting specific receptors or enzymes.
Materials Science: Utilized in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.
Biological Studies: Investigated for its biological activity, including potential antimicrobial, antiviral, or anticancer properties.
Chemical Biology: Used as a probe to study biochemical pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 1-[(4-fluorophenyl)methanesulfonyl]-N-[3-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
- 1-[(4-Chlorophenyl)methanesulfonyl]-N-[3-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide
- 1-[(4-Bromophenyl)methanesulfonyl]-N-[3-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide
- 1-[(4-Methylphenyl)methanesulfonyl]-N-[3-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide
Uniqueness: 1-[(4-Fluorophenyl)methanesulfonyl]-N-[3-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and materials science.
Propiedades
Fórmula molecular |
C22H25FN2O4S |
|---|---|
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
1-[(4-fluorophenyl)methylsulfonyl]-N-(3-prop-2-enoxyphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H25FN2O4S/c1-2-14-29-21-5-3-4-20(15-21)24-22(26)18-10-12-25(13-11-18)30(27,28)16-17-6-8-19(23)9-7-17/h2-9,15,18H,1,10-14,16H2,(H,24,26) |
Clave InChI |
IIWQLHJKLSMWOT-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=CC=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(4-phenyl-2-butanyl)acetamide](/img/structure/B11335226.png)

![1-[(2-methylbenzyl)sulfonyl]-N-[4-(propan-2-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B11335232.png)
![5-phenyl-3-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11335241.png)
![N-(3-fluorophenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide](/img/structure/B11335243.png)
![N-{4-[(phenylsulfanyl)methyl]phenyl}-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B11335245.png)
![N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methyl-2-(3-methylphenoxy)acetamide](/img/structure/B11335246.png)
![N-(2-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B11335249.png)
![N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]cyclopentanecarboxamide](/img/structure/B11335250.png)
![N-(2-chlorophenyl)-2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B11335251.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(naphthalen-1-ylacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B11335252.png)

![(4-Benzylpiperazin-1-yl){1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11335267.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-bromophenoxy)acetamide](/img/structure/B11335274.png)
